Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride
Description
Pyrazolo[1,5-a]pyridin-6-amine dihydrochloride is a bicyclic heterocyclic compound featuring a pyridine ring fused with a pyrazole moiety, with an amine group at position 6 and two hydrochloride counterions. This dihydrochloride salt form enhances aqueous solubility, a critical property for pharmaceutical applications.
Properties
Molecular Formula |
C7H9Cl2N3 |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridin-6-amine;dihydrochloride |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-1-2-7-3-4-9-10(7)5-6;;/h1-5H,8H2;2*1H |
InChI Key |
XXPBTTLQJBGRMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1=CC=N2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Approach via Cyclization of N-Amino-2-Imino-Pyridines and β-Diketones
- Starting Materials: N-Amino-2-imino-pyridines (e.g., 1a–f) and cyclic β-diketones (e.g., 5a,b).
- Reaction Conditions: Reactions are conducted in ethanol with acetic acid (6 equivalents) under an oxygen atmosphere at 130°C for 18 hours.
- Mechanism: The process involves nucleophilic addition of the amino group to the β-dicarbonyl compound, followed by oxidative dehydrogenation and cyclization, forming the fused heterocycle (pyrazolo[1,5-a]pyridine core).
- Yield Data: Yields vary from 74% under oxygen atmosphere to as low as 6% under inert atmospheres, emphasizing the importance of oxygen in oxidation steps.
N-Amino-2-imino-pyridine + β-Diketone → Cyclization + Oxidation → Pyrazolo[1,5-a]pyridine derivative
Purification: Crystallization from ethanol or other suitable solvents yields pure compounds.
Multicomponent and Pericyclic Reactions
- Combines amino-pyrazoles with aldehydes or ketones to form heterocycles via Mannich-type reactions, followed by oxidation to generate the fused ring system.
- Example: Reaction of amino-pyrazoles with 3-oxo-3-phenylpropanoates, followed by chlorination and subsequent amination, yields intermediates leading to the target compound.
Nucleophilic Substitution and Functionalization
- The amino group at position 6 can be introduced via nucleophilic substitution reactions on chlorinated heterocycles, such as 7-chloropyrazolo[1,5-a]pyrimidines, using ammonia or amines under reflux conditions.
Specific Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Yield & Purity |
|---|---|---|
| Solvent | Ethanol, Dioxane, Dichloromethane | Influences solubility and reaction rate |
| Temperature | 60°C – 130°C | Higher temperatures favor cyclization; oxygen atmosphere crucial for oxidation steps |
| Atmosphere | Air, O₂, inert gases | Oxygen enhances oxidative cyclization, increasing yields |
| Reagents | Acetic acid, POCl₃, NH₃, amines | Catalysts and nucleophiles for substitution and ring closure |
Data Tables Summarizing Key Reactions
Mechanistic Insights and Reaction Pathways
- The synthesis hinges on oxidative cyclization, where nucleophilic attack by amino groups on carbonyl substrates forms dihydropyridine intermediates.
- Oxidation with molecular oxygen or other oxidants then aromatizes the ring system.
- Final amino functionalization at position 6 is achieved through nucleophilic substitution on chlorinated intermediates.
Summary of Industrial and Laboratory Protocols
- Laboratory syntheses predominantly utilize reflux conditions with ethanol and oxygen atmospheres to maximize yield.
- Industrial processes may employ continuous flow reactors with precise control of temperature, oxygen supply, and reagent stoichiometry to ensure reproducibility and scalability.
- Purification typically involves recrystallization, with chromatographic techniques used for high-purity requirements.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridin-6-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound with different functional groups .
Scientific Research Applications
(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride is a chemical compound with potential applications in medicinal chemistry and drug development. Its unique structure makes it a candidate for designing new therapeutic agents targeting diseases such as cancer and inflammation, and it may serve as a building block for synthesizing more complex molecules in pharmaceutical research.
General Information
- (Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride contains a pyrazolo[1,5-a]pyridine scaffold, a structure known for its diverse biological activities in medicinal chemistry.
- The pyrazolo[1,5-a]pyridine core can interact with various protein targets, making it a promising starting point for drug discovery efforts.
- The synthesis of (Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride involves several steps, and various synthetic routes have been explored to achieve high yields and purity levels.
- Its solubility profile makes it suitable for formulation in various drug delivery systems.
Potential for Enzyme and Receptor Inhibition
(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride exhibits notable biological activity and has been studied for their potential as inhibitors of various enzymes and receptors. Derivatives of pyrazolo[1,5-a]pyridine have demonstrated promise as anti-inflammatory and anticancer agents.
Interaction Studies
Interaction studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in disease pathways. The binding affinity and specificity towards these targets are areas of active investigation, providing insights into how modifications to its structure could enhance efficacy or reduce side effects in therapeutic contexts.
Analogues as Anti-Mycobacterial Agents
Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb) .
AXL and c-MET Kinase Inhibitors
Pyrazolo[1,5-a]pyridine derivatives are also used as AXL and c-MET kinase inhibitors . Inappropriately high protein kinase activity has been implicated in many diseases, and selective inhibition of the kinase would be expected to have a beneficial effect . Tyrosine kinase AXL belongs to a family of tyrosine receptors that includes Tyro3 (Sky) and Mer (Tyro12) .
TRK Inhibitors
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an antagonist of the aryl hydrocarbon receptor (AHR), a ligand-dependent transcription factor involved in various biological processes . By inhibiting AHR, the compound can modulate immune responses and potentially exert anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomers and Substituent Variations
The position of functional groups on the pyrazolo[1,5-a]pyridine/pyrimidine scaffold significantly influences bioactivity and physicochemical properties. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations:
- Amine Position : Shifting the amine from position 6 to 3 (e.g., pyridin-3-amine vs. pyridin-6-amine) alters binding affinity in kinase inhibitors .
- Heterocycle Core : Pyrimidine-based analogs (e.g., 2-cyclopropylpyrazolo-pyrimidine) exhibit stronger agrochemical activity compared to pyridine derivatives, likely due to enhanced stability and electron-withdrawing effects .
- Substituent Effects : Chlorine (e.g., 6-chloropyrazolo-pyrimidin-3-amine) increases lipophilicity, improving membrane permeability , while methyl groups (e.g., 5,7-dimethyl derivatives) may enhance metabolic stability .
Anticancer Activity
Agrochemical Uses
Ethylsulfonyl-substituted pyrazolo[1,5-a]pyrimidines (e.g., 5-(3-ethylsulfonylpyridin-2-yl) derivatives) are patented as pesticides and insecticides, leveraging sulfonyl groups for target specificity and environmental stability .
Kinase Inhibition
4-Cyano and 4-aminomethyl pyrazolo[1,5-a]pyridine derivatives act as cyclin-dependent kinase (CDK) inhibitors, with substituent positioning critical for ATP-binding site interaction .
Biological Activity
Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride is part of a well-studied class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This compound features a unique pyrazolo[1,5-a]pyridine scaffold, which has been associated with various therapeutic applications, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its potential mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₉Cl₂N₃, with a molecular weight of 202.07 g/mol. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological applications. The structural features contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉Cl₂N₃ |
| Molecular Weight | 202.07 g/mol |
| Solubility | High (due to dihydrochloride form) |
Antimicrobial Activity
Research indicates that derivatives of the pyrazolo[1,5-a]pyridine scaffold exhibit significant antimicrobial properties. For instance, certain pyrazolo derivatives have been identified as potent inhibitors of mycobacterial ATP synthase, showing promise in treating Mycobacterium tuberculosis (M.tb) infections .
Anticancer Potential
Numerous studies have explored the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. These compounds have demonstrated efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. For example, pyrazolo derivatives have been shown to selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes related to disease pathways. For instance, research has identified its potential as a selective inhibitor of CK2 kinase . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its structural features. Variations in substituents on the pyrazolo ring can significantly influence its pharmacological properties.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Fused pyrimidine instead of pyridine | Known for anti-inflammatory properties |
| 4-(Pyrazol-1-yl)pyridine | Substituted at different positions | Varied activity against cancer cell lines |
| This compound | Unique arrangement of functional groups | Potential interactions with disease pathways |
Case Studies
- Inhibition of Mycobacterial Growth : A study investigated the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives against M.tb. The most effective compounds exhibited significant inhibition of bacterial growth in vitro and demonstrated low toxicity in vivo models .
- Anticancer Activity : In another study focusing on the anticancer properties of pyrazolo derivatives, several compounds were identified as potent inhibitors of CDK activity, leading to reduced viability in various cancer cell lines .
- Selective Kinase Inhibition : Research on CK2 inhibitors derived from the pyrazolo scaffold revealed that specific modifications could enhance selectivity and potency against this target kinase .
Q & A
Q. What are the standard synthetic routes for Pyrazolo[1,5-a]pyridin-6-amine dihydrochloride, and how can purity be optimized?
The compound is typically synthesized via cyclization reactions involving heterocyclic amines and dicarbonyl precursors. For example, Abdelhamid (2009) demonstrated the use of 5-benzofuran-2-yl-3-hydroxypropenone with diazonium salts to form pyrazolo[1,5-a]pyrimidine derivatives . To optimize purity, employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) and verify via HPLC (≥98% purity). Recrystallization from ethanol or DMF-water mixtures is recommended for crystalline products .
Q. What spectroscopic techniques are essential for structural confirmation?
Key techniques include:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and amine groups (δ 4.5–5.5 ppm) .
- IR Spectroscopy : Confirm NH/amine stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 366.35 for C18H15FN6O2) should align with theoretical values .
- Elemental Analysis : Validate C, H, N percentages (e.g., C: 59.01%, N: 22.94% for a derivative) .
Q. What safety protocols are required for handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, P95 respirators for particulates, and chemical-resistant suits (e.g., Tyvek) .
- Ventilation : Work in a fume hood to prevent inhalation of fine powders .
- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, irrigate with water for ≥15 minutes .
- Storage : Keep in airtight containers at 2–8°C to maintain stability .
Advanced Research Questions
Q. How can regioselectivity issues in pyrazolo[1,5-a]pyrimidine synthesis be resolved?
Regioselectivity challenges arise during cyclization of polyfluoroalkyl hydrazones. Elkina et al. (2019) achieved selectivity by modifying reaction conditions:
- Temperature : Heating at 80–100°C promotes formation of the desired 6-amine isomer .
- Catalysts : Use p-toluenesulfonic acid (pTSA) to direct cyclization toward the pyridin-6-amine scaffold .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor regioselective pathways . Monitor intermediates via TLC and isolate byproducts (e.g., 7-hydroxy derivatives) for structural analysis .
Q. How should contradictory spectral data (e.g., NMR shifts) be interpreted?
Discrepancies may arise from tautomerism or solvent effects. For example:
- Tautomeric Forms : Pyrazolo[1,5-a]pyrimidines exhibit keto-enol tautomerism, altering NMR peaks. Use DMSO-d6 to stabilize enolic forms and observe distinct NH signals .
- Solvent Artifacts : Deuterated chloroform may suppress amine proton exchange, simplifying splitting patterns . Cross-validate with X-ray crystallography or computational modeling (e.g., DFT) to resolve ambiguities .
Q. What methodologies address stability challenges in biological assays?
- pH-Dependent Stability : Test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Degradation products can be identified via LC-MS .
- Light Sensitivity : Store solutions in amber vials; monitor photodegradation using UV-Vis spectroscopy (λmax ~270 nm) .
- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (e.g., >200°C) .
Q. How can in vitro-in vivo efficacy discrepancies be analyzed?
- Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify metabolites (e.g., CYP450-mediated oxidation) .
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>90% may limit bioavailability) .
- Pharmacokinetic Modeling : Compare AUC (area under the curve) values from rodent studies to adjust dosing regimens .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on carcinogenic potential?
While Indagoo’s SDS (2021) classifies the compound as non-carcinogenic, IARC lists analogs (e.g., pyrazolo[1,5-a]pyrimidines) as potential mutagens . Resolve this by:
- Ames Test : Assess mutagenicity in S. typhimurium strains TA98/TA100 .
- Comet Assay : Detect DNA damage in human keratinocytes .
- Structural Alerts : Use QSAR models to predict toxicity based on substituents (e.g., chloro groups increase risk) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
